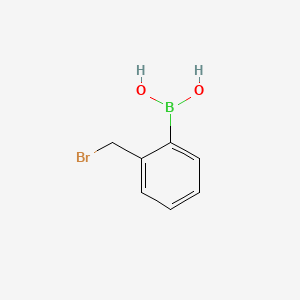

2-Bromomethylphenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-(bromomethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BBrO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,10-11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVJCOQGXCONPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CBr)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378330 | |

| Record name | 2-Bromomethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91983-14-1 | |

| Record name | 2-Bromomethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Bromomethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromomethylphenylboronic acid

This technical guide provides a comprehensive overview of 2-Bromomethylphenylboronic acid, a versatile reagent in organic synthesis and medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, applications, and relevant experimental workflows.

Core Properties and Data

This compound is a bifunctional molecule containing both a boronic acid and a bromomethyl group. This unique structure allows for sequential or orthogonal functionalization, making it a valuable building block in the synthesis of complex organic molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 91983-14-1 | [1][2][3] |

| Molecular Formula | C₇H₈BBrO₂ | [1][2][3] |

| Molecular Weight | 214.85 g/mol | [1][2][3] |

| Melting Point | 138-162 °C | [3] |

| Appearance | White to light yellow crystalline powder | [3][4][5] |

| Storage Temperature | 2-8°C | [3] |

Key Applications in Research and Development

This compound is extensively utilized in several areas of chemical and pharmaceutical research. Its dual reactivity is key to its utility. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The bromomethyl group serves as an electrophilic site for nucleophilic substitution, enabling the introduction of a wide array of functional groups.

Key application areas include:

-

Pharmaceutical Synthesis : It is a crucial intermediate in the synthesis of various pharmaceutical compounds, including the development of anti-cancer agents.[3]

-

Cross-Coupling Reactions : Its primary use is in Suzuki-Miyaura coupling reactions to create biaryl structures and other complex organic molecules.[3]

-

Chemosensor Development : The boronic acid group can reversibly bind with diols, making it a key component in designing sensors for glucose and other monosaccharides. It is also used to synthesize fluorescent probes for detecting hydrogen peroxide.

-

Bioconjugation : The compound is employed in bioconjugation processes, which involve attaching biomolecules to other molecules or surfaces for applications in drug delivery and diagnostics.[3]

-

Materials Science : It is used in the development of functional polymers with specific electronic or optical properties for applications like sensors and displays.[3]

Experimental Workflows and Logical Relationships

The versatility of this compound can be illustrated through its role in common experimental workflows. Below are diagrams representing its application in Suzuki-Miyaura coupling and in the synthesis of a generic chemosensor.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. Researchers should adapt this protocol based on the specific substrates and desired scale.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., aqueous sodium carbonate or potassium phosphate)

-

Solvent (e.g., toluene, dioxane, or a mixture with water)

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup : To a dry reaction flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the palladium catalyst (0.02-0.05 equivalents).

-

Inert Atmosphere : Seal the flask and purge with an inert gas for 10-15 minutes to remove oxygen.

-

Solvent and Base Addition : Under the inert atmosphere, add the degassed solvent, followed by the degassed aqueous base (2.0 equivalents).

-

Reaction : Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Safety Information:

This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

References

2-Bromomethylphenylboronic acid chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(bromomethyl)phenylboronic acid, a versatile bifunctional reagent crucial in organic synthesis and medicinal chemistry. It details the compound's chemical structure, physicochemical properties, key synthetic protocols, and its role as a building block for complex molecules.

Chemical Structure and IUPAC Name

2-(Bromomethyl)phenylboronic acid is an organoboron compound featuring both a boronic acid group and a bromomethyl substituent on a benzene ring. These two functional groups, positioned ortho to each other, provide distinct reactive sites for sequential chemical transformations.

-

IUPAC Name: [2-(bromomethyl)phenyl]boronic acid[1]

-

Chemical Structure:

(Note: This is a placeholder image. The actual structure features a benzene ring substituted at position 1 with a B(OH)2 group and at position 2 with a CH2Br group.)

(Note: This is a placeholder image. The actual structure features a benzene ring substituted at position 1 with a B(OH)2 group and at position 2 with a CH2Br group.)

Physicochemical and Spectroscopic Data

The properties of 2-(bromomethyl)phenylboronic acid are summarized in the table below. This data is essential for its handling, storage, and application in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 91983-14-1 | [2] |

| Molecular Formula | C₇H₈BBrO₂ | [2][3] |

| Molecular Weight | 214.85 g/mol | [2] |

| Appearance | White to light yellow or faint orange crystalline powder | [2][3] |

| Melting Point | 138 °C or 158-162 °C | [2][3] |

| pKa (Predicted) | 8.44 ± 0.58 | [3] |

| Storage Conditions | 2-8°C, under inert atmosphere | [3] |

| ¹H NMR Spectroscopy | The signal for the bromomethyl (-CH₂Br) protons can be complex. Due to the tendency of boronic acids to form various monomeric and oligomeric anhydride structures in solution, the -CH₂Br signal may appear as multiple singlets (e.g., at 4.75, 5.09, and 5.15 ppm), with ratios dependent on concentration and solvent. | [4] |

| Boiling Point (Predicted) | 358.5 ± 44.0 °C | [3] |

| Density (Predicted) | 1.57 ± 0.1 g/cm³ | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2-(bromomethyl)phenylboronic acid and its application in the widely used Suzuki-Miyaura cross-coupling reaction.

Synthesis of 2-(Bromomethyl)phenylboronic Acid

The following protocol describes a plausible and common method for the synthesis of arylboronic acids, adapted for this specific compound via a Grignard reaction. The starting material is 2-bromobenzyl bromide.

Logical Workflow for Synthesis

Caption: Logical workflow for the synthesis of 2-(bromomethyl)phenylboronic acid.

Methodology:

-

Apparatus Setup: A three-necked, round-bottom flask is flame-dried under vacuum and allowed to cool under an inert atmosphere (e.g., Argon or Nitrogen). The flask is equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel.

-

Grignard Reagent Formation: Magnesium turnings (1.2 equivalents) are placed in the flask. A solution of 2-bromobenzyl bromide (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel. A small crystal of iodine can be added to initiate the reaction. Once initiated, the reaction is maintained at a gentle reflux until the magnesium is consumed.

-

Borylation: The resulting Grignard solution is cooled to -78 °C using a dry ice/acetone bath. A solution of trimethyl borate (1.5 equivalents) in anhydrous THF is added dropwise, maintaining the temperature below -70 °C. The mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.

-

Hydrolysis: The reaction mixture is cooled in an ice bath, and aqueous hydrochloric acid (e.g., 2 M HCl) is added slowly to quench the reaction and hydrolyze the borate ester. The mixture should be stirred vigorously for 1-2 hours.

-

Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or silica gel chromatography to yield pure 2-(bromomethyl)phenylboronic acid.

Application in Suzuki-Miyaura Cross-Coupling

2-(Bromomethyl)phenylboronic acid is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures.[2]

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Methodology:

-

Reaction Setup: To a Schlenk flask are added the aryl halide (1.0 equivalent), 2-(bromomethyl)phenylboronic acid (1.2 equivalents), and a base such as potassium carbonate (2.0 equivalents).

-

Solvent Addition: A solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 ratio), is added.

-

Degassing: The heterogeneous mixture is thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst. This is typically achieved by bubbling argon through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.

-

Catalyst Addition: Under a positive pressure of inert gas, the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 3-5 mol%) is added.

-

Reaction: The flask is sealed, and the mixture is heated with vigorous stirring to a temperature between 80-100 °C. The reaction progress is monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo.

-

Purification: The crude residue is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Relevance in Medicinal Chemistry and Biology

While 2-(bromomethyl)phenylboronic acid is primarily a synthetic intermediate, the broader class of phenylboronic acids has demonstrated biological activity. Studies on the parent compound, phenylboronic acid, have shown that it can inhibit signaling pathways crucial for cancer cell migration. This suggests that derivatives synthesized from 2-(bromomethyl)phenylboronic acid may serve as scaffolds for developing novel therapeutics.

Inhibition of Rho GTPase Signaling by Phenylboronic Acid

Research has indicated that phenylboronic acid can inhibit the migration of prostate cancer cells. This effect is mediated through the downregulation of the Rho family of small GTP-binding proteins, including RhoA, Rac1, and Cdc42. These proteins are master regulators of the actin cytoskeleton and cell motility.

Caption: Phenylboronic acid inhibits key regulators of cancer cell migration.

The ability of the boronic acid moiety to interact with biological molecules, combined with the reactive bromomethyl handle for conjugation, makes 2-(bromomethyl)phenylboronic acid a valuable starting material for creating probes and drug candidates targeting such pathways. Its applications include the synthesis of molecules for anti-inflammatory and anti-tumor studies, as well as the development of sensors for biologically relevant molecules like glucose and hydrogen peroxide.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromomethylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)phenylboronic acid is a versatile bifunctional reagent of significant interest in organic synthesis, medicinal chemistry, and drug development. Its structure incorporates a reactive benzylic bromide moiety, susceptible to nucleophilic substitution, and a boronic acid group, which is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This unique combination allows for the sequential or orthogonal introduction of diverse molecular fragments, making it a valuable building block for the construction of complex organic molecules, including pharmaceutical intermediates and novel chemical probes.[1][2] This technical guide provides a comprehensive overview of a viable synthetic route to 2-bromomethylphenylboronic acid, its characterization, and its application in Suzuki-Miyaura cross-coupling.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 91983-14-1 | [2][3] |

| Molecular Formula | C₇H₈BBrO₂ | [2][3] |

| Molecular Weight | 214.85 g/mol | [2][3] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 138-162 °C | [2][3] |

| Purity | Typically ≥95% (HPLC) | [2] |

| Storage Conditions | 2-8 °C, under inert atmosphere | [3] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the free-radical bromination of 2-methylphenylboronic acid. This reaction selectively targets the benzylic position due to the stability of the resulting benzylic radical. The most frequently employed reagent for this transformation is N-Bromosuccinimide (NBS), with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Synthesis Pathway

Caption: Synthesis of this compound.

Experimental Protocol: Free-Radical Bromination

This protocol is adapted from general procedures for benzylic bromination using NBS.

Materials:

-

2-Methylphenylboronic acid

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-methylphenylboronic acid (1.0 eq) in carbon tetrachloride.

-

Addition of Reagents: To the solution, add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of AIBN (0.02-0.1 eq).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the mixture to remove the precipitated succinimide.

-

Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the benzylic methylene protons. The methylene protons (-CH₂Br) would appear as a singlet, typically deshielded by the adjacent bromine atom.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the benzylic carbon. The carbon of the -CH₂Br group will be shifted downfield due to the electronegativity of the bromine atom.

-

¹¹B NMR: Boron-11 NMR is a useful technique to characterize boronic acids, with the chemical shift indicating the coordination state of the boron atom.

Note: Despite extensive searching of available literature and databases, specific, experimentally obtained NMR and mass spectrometry data for this compound could not be located. Commercial suppliers confirm the structure via these methods, but do not provide the raw data.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the boronic acid group, C-H stretches of the aromatic ring, and the C-Br stretch of the bromomethyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum is expected to show the molecular ion peak [M]⁺ and a characteristic isotopic pattern [M+2]⁺ of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the benzylic C-C bond.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a valuable substrate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of a C-C bond at the benzylic position.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura Coupling Workflow.

General Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl or vinyl halide/triflate

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane, DMF)

Procedure:

-

Reaction Setup: To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0-1.5 eq), the aryl or vinyl halide/triflate (1.0 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

-

Solvent Addition: Add the anhydrous solvent to the flask.

-

Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: The crude product is typically purified by column chromatography on silica gel.

Conclusion

This compound is a valuable synthetic intermediate with broad applications in organic and medicinal chemistry. The synthesis via free-radical bromination of 2-methylphenylboronic acid provides a direct and efficient route to this compound. Its subsequent use in Suzuki-Miyaura cross-coupling reactions allows for the facile construction of complex molecular architectures. This guide provides the necessary theoretical and practical framework for the synthesis, characterization, and application of this important building block. Further research to fully elucidate and publish the detailed spectral characterization of this compound would be a valuable contribution to the scientific community.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Data Interpretation of 2-Bromomethylphenylboronic Acid

This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) data for 2-bromomethylphenylboronic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. The guide covers the interpretation of its NMR spectra, experimental protocols for data acquisition, and visual representations of its structure and analytical workflow.

Data Presentation: ¹H and ¹³C NMR of this compound

The NMR data for this compound can be complex. Boronic acids have a known tendency to form cyclic anhydrides (boroxines) and other oligomers, especially in solution. This can result in the observation of multiple signals for protons and carbons that would be chemically equivalent in the monomeric form[1]. The data presented below are predicted values for the monomeric form based on established chemical shift principles and data from analogous compounds.

¹H NMR Data (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -B(OH)₂ | 4.5 - 6.0 | Broad Singlet | 2H | N/A |

| -CH₂Br | ~4.7 | Singlet | 2H | N/A |

| Ar-H (H3) | 7.5 - 7.7 | Doublet of Doublets | 1H | ~7.5, 1.5 |

| Ar-H (H4) | 7.3 - 7.5 | Doublet of Triplets | 1H | ~7.5, 1.5 |

| Ar-H (H5) | 7.3 - 7.5 | Doublet of Triplets | 1H | ~7.5, 1.5 |

| Ar-H (H6) | 7.8 - 8.0 | Doublet of Doublets | 1H | ~7.5, 1.5 |

¹³C NMR Data (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| -CH₂Br | 30 - 35 |

| C-B (C1) | 130 - 135 (often broad or unobserved) |

| C-CH₂Br (C2) | 140 - 145 |

| Ar-C (C3) | 130 - 135 |

| Ar-C (C4) | 128 - 132 |

| Ar-C (C5) | 128 - 132 |

| Ar-C (C6) | 135 - 140 |

Interpretation of NMR Data

¹H NMR Spectrum:

-

Aromatic Protons (Ar-H): The four protons on the phenyl ring are chemically non-equivalent due to the ortho-substitution pattern. They typically appear in the aromatic region between 7.3 and 8.0 ppm. The proton ortho to the boronic acid group (H6) is expected to be the most deshielded and appear furthest downfield. The remaining protons (H3, H4, H5) will exhibit complex splitting patterns (doublets of doublets, doublets of triplets) due to coupling with their neighbors.

-

Bromomethyl Protons (-CH₂Br): The two protons of the bromomethyl group are expected to appear as a singlet around 4.7 ppm. The electronegative bromine atom deshields these protons, shifting them downfield. In practice, multiple singlets have been reported for this group (e.g., at 4.75, 5.09, and 5.15 ppm), which is attributed to the presence of different oligomeric species in solution[1].

-

Boronic Acid Protons (-B(OH)₂): The two hydroxyl protons of the boronic acid group are acidic and readily exchange with each other and with any trace water in the solvent. This typically results in a broad singlet that can appear over a wide chemical shift range (4.5 - 6.0 ppm), and its integration may not be exact.

¹³C NMR Spectrum:

-

Aromatic Carbons (Ar-C): The six aromatic carbons will give rise to six distinct signals. The carbon atom attached to the boron (C1) is often difficult to observe as the signal is broadened due to quadrupolar relaxation of the boron nucleus. The carbon bearing the bromomethyl group (C2) and the carbon ortho to the boronic acid (C6) are expected to be the most downfield among the aromatic signals, with the exception of the ipso-carbon attached to boron.

-

Bromomethyl Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to appear in the range of 30-35 ppm.

Experimental Protocols

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as this compound.

Sample Preparation:

-

Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often a good choice for boronic acids.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube. Gentle vortexing or sonication can aid dissolution.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters:

-

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment is typically used.

-

Acquisition Time: Approximately 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses.

-

Number of Scans: 16 to 64 scans are generally sufficient.

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled single-pulse experiment is standard to ensure each unique carbon appears as a singlet.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.

-

Mandatory Visualizations

The following diagrams illustrate the molecular structure and a general workflow for NMR analysis.

Caption: Molecular structure of this compound with atom numbering.

Caption: General workflow for NMR data acquisition and analysis.

References

Crystal Structure of 2-Bromomethylphenylboronic Acid: A Search for Definitive Data

Despite a comprehensive search of chemical and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), the complete crystal structure analysis of 2-Bromomethylphenylboronic acid has not been publicly reported. This technical guide addresses the current landscape of available information and outlines the standard methodologies that would be employed for such an analysis, providing a framework for future research in this area for researchers, scientists, and drug development professionals.

While specific crystallographic data such as unit cell dimensions, space group, and atomic coordinates for this compound are not available in the public domain, this guide will detail the established experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis that would be necessary to determine its crystal structure.

Hypothetical Data Presentation

Should the crystal structure of this compound be determined, the quantitative data would be summarized in a format similar to Table 1. This table would provide a clear and concise overview of the key crystallographic parameters, facilitating comparison with other known structures.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value (Hypothetical) |

| Chemical Formula | C₇H₈BBrO₂ |

| Formula Weight | 214.85 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.500 |

| b (Å) | 9.800 |

| c (Å) | 12.200 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 896.7 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.592 |

| Absorption Coefficient (mm⁻¹) | 4.53 |

| F(000) | 424 |

| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |

| θ range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 5000 |

| Independent reflections | 2000 [R(int) = 0.04] |

| Final R indices [I>2σ(I)] | R₁ = 0.05, wR₂ = 0.12 |

| R indices (all data) | R₁ = 0.07, wR₂ = 0.15 |

| Goodness-of-fit on F² | 1.05 |

Experimental Protocols

The determination of a crystal structure involves a series of precise experimental steps, from the synthesis of the compound to the final analysis of the diffraction data.

Synthesis of this compound

The synthesis of this compound can be achieved through various organic synthesis routes. A common method involves the radical bromination of 2-methylphenylboronic acid.

Materials:

-

2-Methylphenylboronic acid

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as a radical initiator

-

Anhydrous solvent (e.g., carbon tetrachloride or acetonitrile)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylphenylboronic acid in the chosen anhydrous solvent under an inert atmosphere.

-

Add N-Bromosuccinimide (NBS) and a catalytic amount of the radical initiator (AIBN or BPO) to the solution.

-

Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Crystallization

Growing single crystals of sufficient quality is a critical step for X-ray diffraction analysis.

Procedure:

-

Dissolve the purified this compound in a suitable solvent or a mixture of solvents (e.g., ethanol, acetone, or a mixture with water) at an elevated temperature to create a saturated or near-saturated solution.

-

Slowly cool the solution to room temperature.

-

Allow the solvent to evaporate slowly over several days in a vibration-free environment. This can be achieved by covering the container with a perforated film or by placing it in a desiccator.

-

Carefully select a well-formed single crystal of appropriate size for X-ray diffraction analysis.

X-ray Diffraction Data Collection and Structure Determination

Procedure:

-

Mount a selected single crystal on a goniometer head of a single-crystal X-ray diffractometer.

-

Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential crystal decay.

-

The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector, collects a series of diffraction images as the crystal is rotated.

-

Process the collected data using appropriate software to integrate the diffraction spots and determine their intensities and positions. This step yields a file containing the reflection data.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data using full-matrix least-squares techniques. This iterative process adjusts atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

Validate the final crystal structure using crystallographic software to check for geometric consistency and other quality indicators.

Logical Workflow for Crystal Structure Analysis

The process of determining a crystal structure follows a logical and sequential workflow, from the initial synthesis of the compound to the final validation and deposition of the structural data.

Caption: Experimental workflow for crystal structure analysis.

2-Bromomethylphenylboronic acid and its pinacol ester derivative synthesis

An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of 2-bromomethylphenylboronic acid and its pinacol ester derivative.

Introduction

2-(Bromomethyl)phenylboronic acid and its corresponding pinacol ester, 2-(2-(bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are versatile reagents in modern organic synthesis. Their utility stems from the presence of two distinct reactive functional groups: a boronic acid (or ester) and a bromomethyl group. The boronic acid moiety is a cornerstone of Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, while the bromomethyl group serves as an electrophilic site for nucleophilic substitution, allowing for the introduction of a wide array of functionalities.[1] This dual reactivity makes them invaluable building blocks in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science for the development of novel pharmaceutical agents and functional materials.[1][2]

This guide provides a detailed overview of the primary synthetic routes to these compounds, complete with experimental protocols, quantitative data, and process diagrams.

Synthesis of 2-(Bromomethyl)phenylboronic Acid

The most common and direct method for the synthesis of 2-(bromomethyl)phenylboronic acid is the radical bromination of 2-methylphenylboronic acid. This reaction selectively targets the benzylic position due to the stability of the resulting benzylic radical.

Synthetic Pathway

The reaction proceeds via a free-radical mechanism, typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. N-Bromosuccinimide (NBS) serves as the bromine source, maintaining a low concentration of bromine in the reaction mixture to favor allylic/benzylic substitution over electrophilic aromatic addition.[3][4]

Caption: Synthetic pathway for 2-(bromomethyl)phenylboronic acid.

Experimental Protocol: Radical Bromination

This protocol is a representative procedure based on the principles of Wohl-Ziegler bromination.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylphenylboronic acid (1.0 eq.), N-Bromosuccinimide (NBS) (1.05-1.1 eq.), and a catalytic amount of azobisisobutyronitrile (AIBN) (0.02-0.05 eq.).

-

Solvent Addition: Add a suitable solvent, such as carbon tetrachloride (CCl₄) or acetonitrile, to the flask. The typical concentration is 0.1-0.5 M.

-

Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a heat lamp or UV lamp to initiate the reaction. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ether/hexane mixture) or by column chromatography on silica gel.

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₇H₈BBrO₂ | [2] |

| Molecular Weight | 214.85 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 158-162 °C | [2] |

| Typical Yield | 60-80% (Estimated) | Based on typical NBS bromination yields. |

| Purity (Titration) | 98 - 105% | [1] |

| Storage Conditions | 2-8°C | [2] |

Synthesis of 2-(Bromomethyl)phenylboronic Acid Pinacol Ester

The pinacol ester derivative is often preferred over the free boronic acid due to its enhanced stability, easier purification, and better handling characteristics. The most direct synthesis is the esterification of 2-(bromomethyl)phenylboronic acid with pinacol.

Synthetic Pathway

This reaction is a condensation between the boronic acid and the diol (pinacol), forming a cyclic boronate ester. The reaction is reversible and is typically driven to completion by removing the water that is formed as a byproduct, often by using a dehydrating agent like anhydrous magnesium sulfate or a Dean-Stark apparatus.[5][6]

Caption: Synthesis of the pinacol ester via esterification.

Experimental Protocol: Esterification with Pinacol

This protocol is adapted from a general procedure for the synthesis of boronic acid pinacol esters.[6]

-

Reaction Setup: To an oven-dried flask containing a magnetic stirrer, add 2-(bromomethyl)phenylboronic acid (1.0 eq.), pinacol (1.0-1.1 eq.), and anhydrous magnesium sulfate (MgSO₄) (1.5 eq.).

-

Solvent Addition: Add a suitable anhydrous solvent, such as diethyl ether or dichloromethane, under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Execution: Stir the suspension at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the starting boronic acid by TLC.

-

Work-up: Upon completion, remove the solids (MgSO₄ and excess pinacol) by filtration. Wash the solids with a small amount of fresh solvent.

-

Purification: Concentrate the combined filtrate in vacuo. The resulting crude product is often of high purity. If necessary, it can be further purified by distillation under reduced pressure or by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate).

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₁₈BBrO₂ | [7] |

| Molecular Weight | 297.00 g/mol | [7] |

| Appearance | Solid | [7] |

| Melting Point | 82-86 °C | [7] |

| Assay | 95% | [7] |

| Synonym | 2-(2-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | [7] |

General Purification and Handling

Purification: Boronic acids can be challenging to purify via standard silica gel chromatography due to potential decomposition. A common method involves derivatization, where the crude acid is treated with a base, the resulting salt is separated by extraction, and the pure acid is regenerated by treatment with acid. Boronic esters, being less polar and more stable, are generally easier to purify by standard silica gel or alumina column chromatography or by distillation.

Handling and Storage: Boronic acids can undergo dehydration to form cyclic boroxine anhydrides.[8] Both the acid and its ester should be stored in a cool, dry place to prevent hydrolysis and decomposition. For 2-(bromomethyl)phenylboronic acid, storage at 2-8°C is recommended.[2]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-(溴甲基)苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]

- 3. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2-溴甲基苯硼酸频哪醇酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

Spectroscopic Profile of 2-Bromomethylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Bromomethylphenylboronic acid (CAS No. 91983-14-1), a versatile reagent in organic synthesis. While specific experimental data for this compound is not widely published, this document outlines the expected spectroscopic characteristics based on its structure and data from analogous compounds. It also includes detailed experimental protocols for acquiring and interpreting relevant spectral data.

Core Spectroscopic Data

The spectroscopic data for this compound is summarized below. It is important to note that while qualitative data from suppliers confirms the structure, precise, publicly available quantitative data is limited. The expected values are derived from the known structure and typical values for similar ortho-substituted phenylboronic acids.

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplets, ~7.2-7.8 ppm), Benzylic protons (-CH₂Br, singlet, ~4.5-4.8 ppm), Boronic acid protons (-B(OH)₂, broad singlet, variable chemical shift) |

| ¹³C NMR | Aromatic carbons (~125-140 ppm), Benzylic carbon (-CH₂Br, ~30-35 ppm), Carbon attached to boron (ipso-carbon, may be broad or unobserved) |

| Infrared (IR) Spectroscopy | O-H stretch (boronic acid, broad, ~3200-3400 cm⁻¹), C-H stretch (aromatic, >3000 cm⁻¹), C=C stretch (aromatic ring, ~1600, 1470 cm⁻¹), B-O stretch (~1350 cm⁻¹), C-Br stretch (~650 cm⁻¹) |

| Mass Spectrometry (MS) | [M+H]⁺ or [M-H]⁻ depending on ionization mode. Fragmentation may involve loss of H₂O, Br, or the boronic acid group. The molecular weight is 214.85 g/mol .[1] |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃). Phenylboronic acids can form cyclic anhydrides (boroxines), which can lead to complex or broad NMR spectra. Using a solvent like Methanol-d₄ can help break up these oligomers.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

The carbon attached to the boron atom may show a broad signal or be difficult to observe due to quadrupolar relaxation.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Thin Solid Film Method):

-

Sample Preparation:

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Place the salt plate in the sample holder of the spectrometer.

-

Acquire a background spectrum of the clean, empty salt plate.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

The typical spectral range is 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (LC-MS with Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent system, such as a mixture of methanol and water or acetonitrile and water.

-

-

Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.

-

Data Acquisition:

-

The sample solution is introduced into the ESI source, where it is nebulized and ionized. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

-

The resulting ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight).

-

A full scan mass spectrum is acquired to identify the molecular ion.

-

Tandem MS (MS/MS) can be performed to induce fragmentation of the molecular ion and obtain structural information.

-

Visualizing the Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

References

An In-depth Technical Guide to 2-Bromomethylphenylboronic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromomethylphenylboronic acid, a versatile bifunctional reagent, has emerged as a critical building block in organic synthesis and medicinal chemistry. Its unique structure, featuring both a reactive bromomethyl group and a versatile boronic acid moiety, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies of this compound. It further details its key applications, particularly in the synthesis of benzoboroxoles and as a linchpin in cross-coupling reactions. Detailed experimental protocols and quantitative data are presented to serve as a practical resource for researchers in the field.

Introduction and Historical Context

The journey of this compound is intrinsically linked to the development of organoboron chemistry. While boronic acids were first synthesized in the 19th century, their synthetic utility remained largely unexplored for decades. The landscape of organic synthesis was revolutionized by the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, where boronic acids serve as key nucleophilic partners.

The specific discovery of this compound is not explicitly detailed in a singular seminal publication. Its emergence is more of an evolutionary development driven by the growing interest in ortho-functionalized phenylboronic acids. A pivotal moment in this context was the synthesis and characterization of benzoboroxoles by Torssell in 1957.[1] Benzoboroxoles are cyclic esters formed via intramolecular cyclization of 2-hydroxymethylphenylboronic acid, a close relative of the title compound. The exploration of this intramolecular cyclization naturally led to the investigation of related ortho-substituted phenylboronic acids, including this compound, as precursors to a variety of heterocyclic systems.

While a definitive "discovery" paper is not apparent, the compound, identified by its CAS number 91983-14-1, became commercially available and its utility was subsequently demonstrated in numerous publications and patents.[2][3] Its significance grew with the recognition of benzoboroxoles as privileged structures in medicinal chemistry, possessing a wide range of biological activities.

Physicochemical Properties and Structural Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in research and development.

| Property | Value | Reference |

| CAS Number | 91983-14-1 | [2][3] |

| Molecular Formula | C₇H₈BBrO₂ | [2] |

| Molecular Weight | 214.85 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 158-162 °C | |

| Solubility | Soluble in most polar organic solvents, poorly soluble in hexanes and carbon tetrachloride. | [4] |

Synthesis of this compound

Several synthetic routes have been developed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

General Strategies for Phenylboronic Acid Synthesis

The synthesis of phenylboronic acids, in general, relies on a few key transformations:

-

Grignard Reaction: The reaction of an aryl magnesium halide with a trialkyl borate, followed by acidic hydrolysis, is a classic and widely used method.[4]

-

Organolithium Chemistry: Aryllithium reagents, generated via lithium-halogen exchange or directed ortho-metalation, can be trapped with trialkyl borates to afford the corresponding boronic esters.

-

Miyaura Borylation: Palladium-catalyzed cross-coupling of aryl halides or triflates with a diboron reagent is a powerful and versatile method for the synthesis of arylboronic esters.[5]

Specific Synthetic Protocols for this compound

Experimental Protocol: Radical Bromination of 2-Methylphenylboronic Acid Pinacol Ester

This two-step procedure involves the protection of the boronic acid as a pinacol ester, followed by radical bromination of the methyl group.

Step 1: Synthesis of 2-Methylphenylboronic Acid Pinacol Ester

-

To a stirred solution of 2-methylphenylboronic acid (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane) is added pinacol (1.1 eq).

-

The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

-

The reaction is monitored by TLC or GC-MS until the starting material is consumed.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield 2-methylphenylboronic acid pinacol ester.

Step 2: Radical Bromination

-

2-Methylphenylboronic acid pinacol ester (1.0 eq) is dissolved in a non-polar solvent such as carbon tetrachloride.

-

N-Bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as benzoyl peroxide (AIBN) (catalytic amount) are added.

-

The mixture is heated to reflux and irradiated with a UV lamp to initiate the radical reaction.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed with aqueous sodium thiosulfate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude 2-(bromomethyl)phenylboronic acid pinacol ester is then hydrolyzed to the free boronic acid by treatment with an aqueous acid (e.g., HCl).

-

The final product, this compound, is isolated by filtration or extraction and can be further purified by recrystallization.

Caption: Formation of benzoboroxole from this compound.

Benzoboroxoles have garnered significant attention in medicinal chemistry due to their ability to act as inhibitors of various enzymes, including β-lactamases and proteasomes. The boron atom in the benzoboroxole scaffold can form reversible covalent bonds with active site serine residues in these enzymes.

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid functionality of this compound allows it to participate in Suzuki-Miyaura cross-coupling reactions. This enables the formation of a carbon-carbon bond at the 2-position of the phenyl ring, while the bromomethyl group remains available for subsequent transformations. This sequential functionalization is a powerful strategy for the synthesis of complex, multi-substituted aromatic compounds. [2] Experimental Workflow: Sequential Suzuki Coupling and Nucleophilic Substitution

Caption: Sequential functionalization using this compound.

Other Applications

The reactivity of the bromomethyl group allows for a variety of other transformations, including:

-

Nucleophilic Substitution: The bromine atom can be readily displaced by a wide range of nucleophiles, such as amines, alcohols, thiols, and carbanions, to introduce diverse functionalities.

-

Wittig Reaction: Conversion of the bromomethyl group to a phosphonium salt allows for subsequent Wittig olefination to form a vinyl group.

-

Formation of Organometallic Reagents: The bromomethyl group can be converted to an organolithium or Grignard reagent, which can then be used in reactions with various electrophiles.

Conclusion

This compound stands as a testament to the enabling power of bifunctional reagents in modern organic synthesis. While its initial discovery is not marked by a singular event, its evolution has been driven by the expanding applications of organoboron chemistry and the pursuit of novel heterocyclic scaffolds in drug discovery. Its ability to undergo sequential and diverse chemical transformations makes it an indispensable tool for the construction of complex molecules. This guide provides a foundational understanding of its history, synthesis, and applications, empowering researchers to leverage its full potential in their scientific endeavors.

References

A Theoretical and Experimental Guide to the Conformational Landscape of 2-Bromomethylphenylboronic Acid

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides an in-depth exploration of the theoretical and experimental methodologies used to elucidate the conformational preferences of 2-(bromomethyl)phenylboronic acid. This molecule, a key building block in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions, possesses a flexible conformational landscape that is critical to its reactivity and potential biological interactions. Understanding its three-dimensional structure is paramount for applications in medicinal chemistry and materials science.[1]

Introduction to Phenylboronic Acid Conformation

Phenylboronic acids are characterized by the presence of a boronic acid group [-B(OH)₂] attached to a phenyl ring. The rotational freedom around the C-B bond and the two B-O bonds gives rise to several possible conformers. The orientation of the hydroxyl groups relative to the phenyl ring defines the primary conformational isomers, typically referred to as syn and anti with respect to the C-C-B-O dihedral angle. For phenylboronic acids, four main conformers are generally considered: syn-syn, syn-anti, anti-syn, and anti-anti. However, computational studies have consistently shown that the endo-exo (or syn-anti) conformer is often the most stable for many substituted phenylboronic acids.[2][3] Steric and electronic effects of the substituents on the phenyl ring play a crucial role in determining the relative energies of these conformers.

For 2-(bromomethyl)phenylboronic acid, the presence of the bulky and electronegative bromomethyl group at the ortho position is expected to significantly influence the conformational equilibrium. Steric hindrance between the bromomethyl group and the boronic acid moiety will likely destabilize certain conformations, while intramolecular interactions, such as hydrogen bonding, may stabilize others.

Theoretical Calculations of Conformation

Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are powerful computational methods for investigating the conformational preferences of molecules like 2-(bromomethyl)phenylboronic acid.[4][5] These methods can accurately predict molecular geometries, relative energies of different conformers, and the transition states connecting them.

Computational Methodology

A typical computational workflow for analyzing the conformation of 2-(bromomethyl)phenylboronic acid would involve the following steps:

-

Initial Structure Generation: Generation of the possible conformers (syn-syn, syn-anti, anti-syn, anti-anti) of 2-(bromomethyl)phenylboronic acid.

-

Geometry Optimization: Optimization of the geometry of each conformer using a selected level of theory and basis set (e.g., B3LYP/6-311++G(d,p) or MP2/aug-cc-pVDZ).[2][5] The absence of imaginary frequencies in the vibrational frequency analysis confirms that the optimized structures correspond to local minima on the potential energy surface.[5]

-

Energy Calculations: Calculation of the single-point energies of the optimized conformers to determine their relative stabilities.

-

Conformational Analysis: Analysis of key geometric parameters such as bond lengths, bond angles, and dihedral angles to characterize the different conformations.

-

Solvent Effects: Inclusion of solvent effects using continuum solvation models (e.g., PCM) to simulate the behavior of the molecule in solution.[6]

Below is a logical workflow for the theoretical conformational analysis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]

- 6. dergipark.org.tr [dergipark.org.tr]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Bromomethylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-Bromomethylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile reagent is a key building block for the synthesis of various organic molecules, most notably for the intramolecular formation of benzocyclobutene, a valuable intermediate in the synthesis of complex polycyclic and biologically active compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a base.[1][2] this compound is a unique bifunctional reagent that can participate in both intermolecular and intramolecular Suzuki-Miyaura coupling reactions. Its most prominent application is the intramolecular cyclization to form benzocyclobutene, a strained four-membered ring fused to a benzene ring.[3] This strained structure is a valuable synthon, readily undergoing thermal ring-opening to form highly reactive o-quinodimethanes, which can then participate in various cycloaddition reactions.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction with this compound follows the generally accepted mechanism involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1] In the context of the intramolecular reaction to form benzocyclobutene, the process can be visualized as follows:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromomethyl group to form a Pd(II) complex.

-

Transmetalation: The boronic acid moiety, activated by a base, undergoes intramolecular transmetalation, transferring the aryl group to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final benzocyclobutene product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Applications

The primary application of Suzuki-Miyaura coupling involving this compound is the synthesis of benzocyclobutene and its derivatives. These compounds are valuable intermediates in:

-

Natural Product Synthesis: The o-quinodimethanes generated from benzocyclobutenes are powerful tools for the construction of complex polycyclic skeletons found in many natural products.

-

Materials Science: Benzocyclobutene-containing polymers are used in the electronics industry due to their excellent dielectric properties and thermal stability.[4]

-

Medicinal Chemistry: The benzocyclobutene motif can be incorporated into pharmacologically active molecules.

Experimental Protocols

The following protocols are generalized procedures for the intramolecular Suzuki-Miyaura coupling of this compound to synthesize benzocyclobutene. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates or desired outcomes.

Protocol 1: Palladium-Catalyzed Intramolecular Coupling

This protocol is adapted from methodologies focused on the synthesis of benzocyclobutenes via C-H activation, which shares mechanistic features with the intramolecular Suzuki coupling of this compound.[3][5]

Materials:

-

This compound

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri-tert-butylphosphine (P(t-Bu)₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a dry reaction flask, add this compound (1.0 equiv.), Palladium(II) acetate (0.02 - 0.05 equiv.), and the phosphine ligand (0.04 - 0.10 equiv.).

-

Add the base, such as potassium carbonate (2.0 - 3.0 equiv.).

-

Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Add the anhydrous solvent (e.g., DMF) via syringe.

-

Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired benzocyclobutene.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the synthesis of benzocyclobutene and related structures, providing a basis for comparison and optimization.

Table 1: Conditions for Intramolecular Suzuki-Miyaura Coupling of this compound Derivatives

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pd(OAc)₂ | P(t-Bu)₃ | K₂CO₃ | DMF | 100-140 | 12-24 | 44-92 | [3][5] |

| Pd(dppf)Cl₂ | - | K₃PO₄ | 1,4-dioxane/H₂O | 90 | 18 | Varies | [6] |

| Pd(OAc)₂ | PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | Moderate to Excellent | [7] |

Note: The yields reported are for analogous systems and serve as a general guideline. Actual yields for the intramolecular coupling of this compound may vary.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the Suzuki-Miyaura coupling of this compound.

Caption: General Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

References

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 3. Benzocyclobutene synthesis [organic-chemistry.org]

- 4. reddit.com [reddit.com]

- 5. Synthesis of Benzocyclobutenes by Palladium-Catalyzed C-H Activation of Methyl Groups: Method and Mechanistic Study [organic-chemistry.org]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

- 7. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Bromomethylphenylboronic Acid in Carbohydrate and Glucose Sensing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylboronic acids have emerged as a versatile class of synthetic receptors for the recognition of carbohydrates, with significant applications in the development of sensors for biologically important molecules like glucose. The principle of this sensing modality lies in the reversible covalent interaction between the boronic acid moiety and the cis-1,2- or 1,3-diols present in saccharides, forming cyclic boronate esters. This interaction can be tailored to induce a detectable signal, such as a change in fluorescence or color, providing a quantitative measure of the carbohydrate concentration.

2-Bromomethylphenylboronic acid is a key building block in the synthesis of advanced carbohydrate sensors. The presence of the reactive bromomethyl group allows for its facile conjugation to a wide variety of signaling molecules, such as fluorophores or chromophores. This modular approach enables the rational design of sensors with specific optical properties and binding affinities. This document provides detailed protocols for the synthesis of a fluorescent glucose sensor using this compound and its subsequent application in glucose quantification.

Signaling Pathway and Sensing Mechanism

The sensing mechanism of a fluorescent sensor synthesized from this compound typically involves the modulation of a photoinduced electron transfer (PET) process. In the absence of glucose, the lone pair of electrons on a tertiary amine, strategically positioned near the fluorophore, can quench its fluorescence. Upon binding of glucose to the boronic acid, a conformational change occurs, which can form a dative B-N bond. This interaction reduces the electron-donating ability of the amine, thereby inhibiting the PET process and leading to a "turn-on" of fluorescence. The intensity of the fluorescence signal is directly proportional to the concentration of the carbohydrate.

Caption: Signaling mechanism of a PET-based boronic acid sensor.

Synthesis of a Fluorescent Glucose Sensor

This protocol describes the synthesis of a fluorescent glucose sensor by conjugating this compound with a fluorescent amine. The example uses 9-(methylaminomethyl)anthracene as the fluorophore, creating a sensor based on the well-established anthracene scaffold.

Experimental Workflow for Sensor Synthesis

Caption: Workflow for the synthesis of the fluorescent glucose sensor.

Detailed Synthesis Protocol

Materials:

-

This compound

-

9-(Methylaminomethyl)anthracene

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve 9-(methylaminomethyl)anthracene (1.0 equivalent) in anhydrous acetonitrile.

-

Add anhydrous potassium carbonate (2.0 equivalents) to the solution.

-

Add this compound (1.1 equivalents) to the reaction mixture.

-

Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 24 hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

After completion, filter the mixture to remove the potassium carbonate.

-

Wash the solid residue with a small amount of acetonitrile.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the pure product and evaporate the solvent.

-

Dry the purified product under vacuum and characterize it by appropriate analytical methods (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

Application: Glucose Sensing Protocol

This protocol outlines the use of the synthesized fluorescent sensor for the quantification of glucose in an aqueous buffer solution.

Experimental Protocol for Glucose Sensing

Materials:

-

Synthesized anthracene-based fluorescent glucose sensor

-

Phosphate-buffered saline (PBS), pH 7.4

-

Stock solution of the sensor in a suitable solvent (e.g., DMSO or Methanol)

-

Stock solution of glucose in PBS

-

96-well microplate (black, for fluorescence measurements)

-

Fluorometer (plate reader or cuvette-based)

Procedure:

-

Preparation of Sensor Solution: Prepare a stock solution of the synthesized sensor (e.g., 1 mM in DMSO). From this, prepare a working solution of the sensor (e.g., 10 µM) in PBS (pH 7.4). Note that the final concentration of the organic solvent should be kept low (e.g., <1%) to avoid affecting the assay.

-

Preparation of Glucose Standards: Prepare a series of glucose standards by serial dilution of a stock glucose solution in PBS (pH 7.4). The concentration range should be chosen to cover the expected physiological range of interest (e.g., 0-20 mM).

-

Assay Setup: In a 96-well microplate, add the sensor working solution to each well. Then, add the different concentrations of the glucose standards to the respective wells. Include a blank control with only the sensor solution in PBS without any glucose.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 15 minutes) to allow the binding equilibrium to be reached.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer. The excitation and emission wavelengths will depend on the fluorophore used (for an anthracene-based sensor, typical excitation is around 370 nm and emission is around 420 nm).

-

Data Analysis:

-

Subtract the background fluorescence (if any) from all readings.

-

Plot the fluorescence intensity (or the change in fluorescence, F/F₀) as a function of the glucose concentration.

-

The resulting curve can be used as a calibration curve to determine the concentration of unknown glucose samples.

-

For determining the binding affinity, the data can be fitted to a suitable binding isotherm model (e.g., the Benesi-Hildebrand equation) to calculate the association constant (Kₐ).

-

Data Presentation

The performance of a glucose sensor is evaluated based on several key parameters, which should be systematically tabulated for comparison.

Table 1: Performance Characteristics of the Anthracene-Based Glucose Sensor

| Parameter | Value | Conditions |

| Analyte | D-Glucose | PBS Buffer, pH 7.4, 25°C |

| Sensor Concentration | 10 µM | - |

| Excitation Wavelength (λex) | ~370 nm | - |

| Emission Wavelength (λem) | ~420 nm | - |

| Detection Range | 0.5 - 20 mM | - |

| Limit of Detection (LOD) | ~0.2 mM | Based on 3σ/slope |

| Association Constant (Kₐ) | ~100 M⁻¹ | Calculated from fluorescence titration data |

| Selectivity | Glucose > Fructose > Galactose | Tested against other common monosaccharides |

Table 2: Selectivity Profile

| Interfering Saccharide | Concentration | Fluorescence Response (F/F₀) |

| D-Fructose | 10 mM | ~1.5 |

| D-Galactose | 10 mM | ~1.2 |

| D-Mannose | 10 mM | ~1.1 |

| D-Glucose (for comparison) | 10 mM | ~2.5 |

Disclaimer: The quantitative data presented in these tables are representative values for a typical anthracene-based boronic acid sensor and should be experimentally determined for the specific sensor synthesized. The actual performance may vary depending on the exact molecular structure and experimental conditions.

Application Notes: Derivatization of 2-(Bromomethyl)phenylboronic Acid for Advanced Fluorescent Probes

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Bromomethyl)phenylboronic acid is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of sophisticated fluorescent probes. Its unique structure, featuring a reactive bromomethyl group for fluorophore attachment and a boronic acid moiety for analyte recognition, enables the development of sensors for a wide range of biologically and clinically relevant molecules. This document provides detailed application notes and protocols for the derivatization of 2-(Bromomethyl)phenylboronic acid to create fluorescent probes, with a primary focus on the detection of reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂).

The boronic acid group is a key functional component, acting as a recognition site for various analytes.[1][2][3] For instance, it can react with H₂O₂ in a chemoselective oxidation reaction, or form reversible covalent bonds with 1,2- or 1,3-diols present in carbohydrates.[3][4] This interaction with the analyte triggers a change in the photophysical properties of the attached fluorophore, leading to a detectable fluorescent signal. The bromomethyl group allows for straightforward conjugation to a variety of fluorophores through nucleophilic substitution reactions.

Principle of Detection